molecular formula C15H12N2O3 B597831 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 17288-34-5

5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B597831
CAS No.: 17288-34-5
M. Wt: 268.272
InChI Key: IZRJKXQTXUVODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a high-value azaindole derivative serving as a versatile building block in medicinal chemistry and drug discovery. The pyrrolopyridine core is a privileged scaffold in pharmacology, recognized as a key structural element in the design of targeted therapies . This compound is particularly valuable for developing kinase inhibitors, with direct application in the discovery of anticancer and antiarthritic drug candidates . The benzyloxy and carboxylic acid functional groups offer excellent sites for further synthetic modification, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies and high-throughput screening. This chemical is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)13-8-12-11(16-13)6-7-14(17-12)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRJKXQTXUVODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)NC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653332
Record name 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-34-5
Record name 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include halides (e.g., sodium iodide), amines (e.g., aniline), and thiols (e.g., thiophenol).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives.

Scientific Research Applications

5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in studies investigating the biological activity of pyrrolo[3,2-b]pyridine derivatives.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

a. 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

  • Molecular Formula : C9H8N2O3 (176.17 g/mol) .
  • Key Difference : Methoxy substituent at the 5-position instead of benzyloxy.
  • Pricing starts at €450.00/50mg .

b. 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

  • Molecular Formula : C8H5ClN2O2 (196.59 g/mol) .
  • Key Difference : Chloro substituent at the 5-position and [2,3-c] annulation (vs. [3,2-b] in the target compound).
  • Impact : Chlorine’s electronegativity may enhance reactivity in cross-coupling reactions. Synthesized in 71% yield .

c. 6-(Benzyloxy)pyridine-2-carboxylic acid

  • Molecular Formula: C13H11NO3 (229.23 g/mol) .
  • Key Difference : Benzyloxy group at the 6-position on a pyridine core (vs. pyrrolopyridine).
  • Impact : Structural simplicity may lower synthetic complexity but reduce biological target specificity. Similarity score: 0.63 .
Annulation Position Variants

a. 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine (CAS: 17288-54-9)

  • Molecular Formula : C14H12N2O (224.26 g/mol) .
  • Key Difference : [2,3-c] pyrrolopyridine annulation (vs. [3,2-b]).
  • Impact : Altered ring geometry may affect binding to biological targets. Similarity score: 0.59 .

b. 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid

  • Molecular Formula : C8H6N2O2 (162.15 g/mol) .
  • Key Difference : Lacks the benzyloxy group.
Ester Derivatives

a. Ethyl 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Molecular Formula : C17H16N2O3 (296.32 g/mol) .
  • Key Difference : Ethyl ester instead of carboxylic acid.
  • Impact : Enhanced cell membrane permeability due to esterification, making it a prodrug candidate.

b. Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 23699-62-9)

  • Molecular Formula : C11H12N2O3 (220.23 g/mol) .
  • Key Difference : Ethoxy substituent at the 5-position.

Biological Activity

5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS No. 17288-34-5) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[3,2-b]pyridine core with a benzyloxy group and a carboxylic acid, suggests various biological activities. This article reviews the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula: C₁₅H₁₂N₂O₃
  • Molecular Weight: 268.27 g/mol
  • Canonical SMILES: C1=CC=C(C=C1)COC2=NC3=C(C=C2)NC(=C3)C(=O)O

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves:

  • Formation of the Pyrrolo Core: Cyclization of 2-aminopyridine with an α,β-unsaturated carbonyl compound.
  • Introduction of the Benzyloxy Group: Nucleophilic substitution using benzyl alcohol.
  • Carboxylation: Utilizing carbon dioxide under basic conditions to introduce the carboxylic acid group.

The structural modifications significantly influence the biological activity. For instance, variations in the substituents on the pyrrolo core can enhance or diminish potency against specific biological targets.

Antiinflammatory Effects

Research indicates that derivatives of pyrrolo compounds exhibit anti-inflammatory properties. A study demonstrated that certain pyrrolo derivatives inhibited COX-2 activity effectively, with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib . The ability to modulate inflammatory pathways makes this class of compounds promising for treating inflammatory diseases.

Phosphodiesterase Inhibition

Pyrrolo derivatives have been evaluated for their phosphodiesterase (PDE) inhibitory activity. Specifically, compounds similar to this compound have shown selective inhibition of PDE4B, which is crucial for managing conditions such as asthma and chronic obstructive pulmonary disease (COPD). The SAR studies revealed that specific modifications could enhance selectivity and potency against PDE isoforms .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies on related pyrrole derivatives have shown promising results against various bacterial strains, suggesting that modifications to the benzyloxy group could enhance antibacterial efficacy .

Case Studies and Research Findings

StudyFindingsReference
Anti-inflammatory ActivityPyrrolo derivatives showed significant COX-2 inhibition with IC₅₀ values comparable to celecoxib.
PDE4B InhibitionSelective inhibitors were identified with IC₅₀ values as low as 0.48 μM for PDE4B.
Antimicrobial EfficacyCertain derivatives exhibited MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus.

The mechanism of action for this compound varies based on its application:

  • PDE Inhibition: By binding to the active site of PDE enzymes, it modulates cyclic nucleotide levels, influencing various signaling pathways involved in inflammation and cellular responses.
  • COX Enzyme Modulation: The compound may inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

Q & A

Basic Synthesis Optimization: What are the most efficient synthetic routes for 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, and how do reaction conditions impact yield?

The synthesis typically involves multi-step protocols focusing on cyclization and functionalization. A validated method includes:

  • Cyclization : Starting from ethyl 3-aminopyridine-2-carboxylate, cyclization is achieved using acetylacetone and pyridinium salts under reflux in pyridine .
  • Benzyloxy Introduction : Bromination at the 5-position followed by nucleophilic substitution with benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Carboxylic Acid Formation : Hydrolysis of the ester group using NaOH in aqueous THF, yielding the final product .
    Critical Factors : Catalyst choice (e.g., Pd/C for bromination), temperature control (60–100°C), and solvent polarity (DMF for nucleophilic substitution) significantly affect purity (>95%) and yield (50–70%) .

Advanced Structural Analysis: How can spectroscopic and computational methods resolve ambiguities in the compound’s tautomeric forms?

The compound exhibits tautomerism due to the pyrrolo-pyridine core. Key approaches include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can distinguish tautomers via chemical shifts of NH protons (δ 10–12 ppm) and pyridine carbons (δ 140–150 ppm) .
  • X-ray Crystallography : Resolves solid-state tautomeric preferences, confirming the dominant 1H-pyrrolo[3,2-b]pyridine form .
  • DFT Calculations : Predict thermodynamic stability of tautomers by comparing Gibbs free energy differences (ΔG < 2 kcal/mol favors the observed tautomer) .

Basic Biological Screening: What in vitro assays are suitable for evaluating its antimicrobial and receptor-modulating activities?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with nalidixic acid as a positive control .
  • GABAA Receptor Binding : Radioligand displacement assays using [³H]muscimol to measure IC₅₀ values, highlighting competitive inhibition .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity (IC₅₀ > 50 µM indicates low toxicity) .

Advanced Structure-Activity Relationship (SAR): How do substituents at the 5-position influence biological activity?

Comparative SAR studies reveal:

  • Benzyloxy vs. Methoxy : Benzyloxy enhances lipophilicity (LogP +1.2), improving blood-brain barrier penetration for CNS targets like GABAA receptors .
  • Electron-Withdrawing Groups : Bromine at the 5-position increases antibacterial potency (MIC 2 µg/mL vs. S. aureus) but reduces receptor affinity .
  • Data Contradiction : While 5-bromo derivatives show strong antimicrobial activity, they exhibit weaker GABAA binding (Ki > 1 µM) compared to benzyloxy analogs (Ki ~200 nM), suggesting divergent target engagement .

Advanced Data Reconciliation: How can conflicting reports on its mechanism of action (antibacterial vs. receptor modulation) be resolved?

Contradictions arise from assay-specific contexts:

  • Antibacterial Action : Likely via topoisomerase II inhibition, as seen in nalidixic acid analogs. Molecular docking shows binding to the DNA gyrase ATPase domain (docking score: -9.2 kcal/mol) .
  • GABAA Modulation : Dependent on the benzyloxy group’s orientation, which mimics GABA’s carboxylate moiety in receptor docking models .
    Methodological Insight : Use conditional knockout bacterial strains (e.g., gyrA mutants) and receptor subtype-specific assays (e.g., α1β2γ2 GABAA) to isolate mechanisms .

Basic Analytical Method Development: Which HPLC conditions optimize purity assessment?

  • Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 20–80% B over 20 min.
  • Detection : UV at 254 nm; retention time ~12 min .
    Validation : Linearity (R² > 0.999), LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .

Advanced Spectroscopic Challenges: How does protonation state affect interpretation of mass spectrometry data?

  • ESI-MS : The compound forms [M+H]⁺ (m/z 297.1) and [M−H]⁻ (m/z 295.1) ions.
  • pH-Dependent Fragmentation : At low pH (2–4), cleavage of the benzyloxy group dominates (m/z 177.0). Neutral pH favors pyrrolopyridine core fragmentation (m/z 162.1) .
    Calibration : Use deuterated solvents (D₂O/CD₃OD) to stabilize ionizable protons and reduce ambiguity .

Advanced Derivative Design: What strategies improve metabolic stability without compromising activity?

  • Isosteric Replacement : Substitute benzyloxy with trifluoromethoxy (improves metabolic half-life from 1.2 to 4.8 h in microsomes) .
  • Prodrug Approach : Convert the carboxylic acid to an ethyl ester, enhancing oral bioavailability (AUC increased by 3× in rodent models) .
  • Data-Driven Optimization : QSAR models highlight ClogP (2–3) and polar surface area (80–90 Ų) as critical for balancing permeability and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.